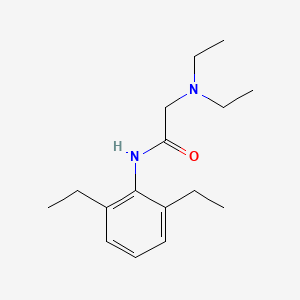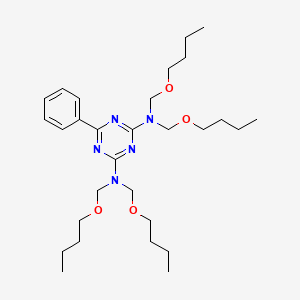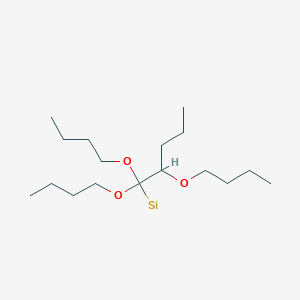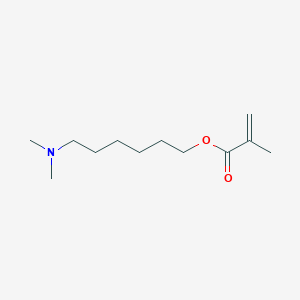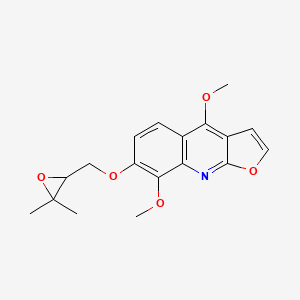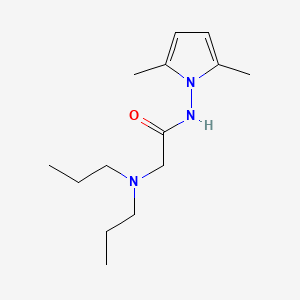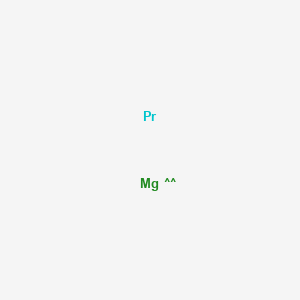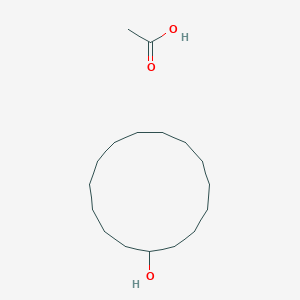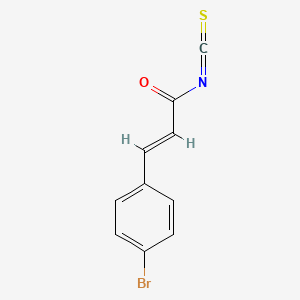
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a bromophenyl group attached to a prop-2-enoyl isothiocyanate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate typically involves the reaction of (E)-3-(4-bromophenyl)prop-2-enoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used. The reactions are often conducted at room temperature or under mild heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by another functional group.
Addition Reactions: Products include adducts formed by the addition of electrophiles or nucleophiles to the double bond.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(4-chlorophenyl)prop-2-enoyl isothiocyanate
- (E)-3-(4-fluorophenyl)prop-2-enoyl isothiocyanate
- (E)-3-(4-methylphenyl)prop-2-enoyl isothiocyanate
Uniqueness
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s effectiveness in certain applications.
Eigenschaften
CAS-Nummer |
22715-04-4 |
|---|---|
Molekularformel |
C10H6BrNOS |
Molekulargewicht |
268.13 g/mol |
IUPAC-Name |
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate |
InChI |
InChI=1S/C10H6BrNOS/c11-9-4-1-8(2-5-9)3-6-10(13)12-7-14/h1-6H/b6-3+ |
InChI-Schlüssel |
BHUVZELFKQGWHE-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)N=C=S)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



